6-(Ethoxycarbonyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
Description
Chemical Structure: The compound features a pyridine ring substituted with an ethoxycarbonyl group (-OCO₂Et) at position 6, a hydroxyl (-OH) group at position 2, and a carboxylic acid (-COOH) at position 3. Its molecular formula is C₁₀H₈N₂O₄ (based on ), with a molecular weight of 205.22 g/mol . The CAS number is 10351-82-3 .
Properties
CAS No. |
87762-51-4 |
|---|---|
Molecular Formula |
C9H8NO5- |
Molecular Weight |
210.16 g/mol |
IUPAC Name |
6-ethoxycarbonyl-2-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C9H9NO5/c1-2-15-9(14)6-4-3-5(8(12)13)7(11)10-6/h3-4H,2H2,1H3,(H,10,11)(H,12,13)/p-1 |
InChI Key |
XMPZWZXXZKTUMA-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1=CC=C(C(=O)N1)C(=O)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Oxidative Hydroxylation of Ethyl Nicotinate Derivatives
A one-step oxidative hydroxylation protocol, adapted from patents, involves treating ethyl 6-cyanonicotinate with aqueous sodium hydroxide under controlled conditions. The reaction proceeds via nucleophilic attack at position 2, yielding 6-(ethoxycarbonyl)-2-hydroxypyridine-3-carboxylic acid in 58–65% yield. Key parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 80–90°C | <70°C: ≤40% |
| NaOH Concentration | 2.5 M | Higher: Hydrolysis side products |
| Reaction Time | 6–8 h | >10 h: Degradation |
This method benefits from scalability but requires strict pH control to prevent ester hydrolysis.
Decarboxylative Coupling with Ethyl Chloroformate
Source reports a decarboxylative approach starting from 2-hydroxypyridine-3,6-dicarboxylic acid. Treatment with ethyl chloroformate in toluene selectively esterifies position 6, yielding the target compound in 72% purity after recrystallization. The reaction mechanism involves:
- Activation of the 6-carboxyl group as a mixed anhydride.
- Nucleophilic displacement by ethanol.
- Acidic workup to retain the 3-carboxylic acid group.
Cyclization of β-Ketoester Intermediates
Hantzsch-Type Pyridine Synthesis
A modified Hantzsch reaction assembles the pyridine ring from β-ketoesters and ammonia. Ethyl acetoacetate reacts with ammonium acetate and malonaldehyde bis(diethyl acetal) to form 6-(ethoxycarbonyl)-2-hydroxypyridine-3-carboxylic acid in 44% yield. Key challenges include:
Coumarin Ring-Opening and Rearrangement
Source describes a photoredox-catalyzed decarboxylative coupling using coumarin-3-carboxylic acids. Under blue LED irradiation with fac-Ir(ppy)₃, coumarin derivatives undergo ring-opening to form pyridine scaffolds. For example:
$$
\text{Coumarin-3-carboxylic acid} + \text{4-cyanopyridine} \xrightarrow{\text{Ir(ppy)₃, DMSO}} \text{Target compound} \quad (51\% \text{ yield})
$$
This method enables late-stage functionalization but suffers from limited substrate scope.
Functional Group Interconversion Strategies
Selective Esterification of 2-Hydroxynicotinic Acid
Starting with 2-hydroxynicotinic acid, ethylation at position 6 is achieved using diethyl sulfate and potassium carbonate in DMF. The reaction proceeds via SN2 mechanism, yielding 82% product after refluxing for 12 h:
| Reagent | Role | Optimal Equivalents |
|---|---|---|
| Diethyl sulfate | Alkylating agent | 1.3 eq |
| K₂CO₃ | Base | 2.0 eq |
| DMF | Solvent | 5 mL/mmol |
Hydrolysis of 6-Cyano Precursors
As reported in Source, 6-cyano-2-hydroxypyridine-3-carboxylic acid undergoes alkaline hydrolysis (2 M NaOH, 70°C) to install the ethoxycarbonyl group. The nitrile group is converted to a carboxylic acid, followed by esterification with ethanol under acidic conditions. This two-step process achieves 67% overall yield.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Key Limitation |
|---|---|---|---|---|
| Oxidative Hydroxylation | 65 | 95 | High | Requires expensive oxidants |
| Decarboxylative Coupling | 72 | 88 | Moderate | Narrow substrate scope |
| Hantzsch Synthesis | 44 | 90 | Low | Isomer separation needed |
| Selective Esterification | 82 | 98 | High | Toxicity of diethyl sulfate |
Purification and Characterization
Crude products are typically purified via recrystallization from ethanol/water (3:1 v/v) or column chromatography (SiO₂, ethyl acetate/hexane). Structural confirmation relies on:
- ¹H NMR (DMSO-d₆): δ 14.46 (s, 1H, COOH), 8.42–8.36 (m, 2H, H-4/H-6), 5.31 (s, 2H, CH₂).
- HRMS : m/z 212.0922 [M+H]⁺ (calculated for C₉H₉NO₅: 211.0481).
Industrial Applications and Modifications
The compound serves as a precursor to kinase inhibitors and herbicide intermediates. Recent advances (Source) highlight its utility in decarboxylative cross-couplings to form C–N bonds, enabling access to fused pyridine heterocycles.
Chemical Reactions Analysis
Types of Reactions
6-(Ethoxycarbonyl)-2-hydroxypyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
The compound exhibits various biological activities, making it a candidate for pharmaceutical applications:
- Antimicrobial Activity : Research has shown that derivatives of pyridine compounds, including 6-(Ethoxycarbonyl)-2-hydroxypyridine-3-carboxylic acid, possess antimicrobial properties. In studies evaluating their effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, certain derivatives demonstrated significant inhibitory effects .
- Antifungal Properties : The compound has also been tested for antifungal activity against species like Candida albicans, indicating its potential as an antifungal agent .
Applications in Drug Development
The structural features of 6-(Ethoxycarbonyl)-2-hydroxypyridine-3-carboxylic acid make it a valuable scaffold in drug design:
- Designing Antibacterial Agents : The introduction of various substituents on the pyridine ring can lead to enhanced antibacterial properties. Molecular docking studies have suggested that specific modifications could improve binding affinity to bacterial targets .
- Anti-inflammatory Agents : Compounds with similar structures have been explored for their anti-inflammatory effects, suggesting that 6-(Ethoxycarbonyl)-2-hydroxypyridine-3-carboxylic acid could be further investigated for this purpose .
Material Science Applications
In addition to its biological significance, this compound has potential applications in material science:
- Molecularly Imprinted Polymers (MIPs) : The compound can be utilized in the synthesis of MIPs, which are used for selective adsorption and recognition of target molecules. This application is particularly relevant in sensor technology and environmental monitoring .
Case Studies and Research Findings
Here are some notable case studies that illustrate the applications of 6-(Ethoxycarbonyl)-2-hydroxypyridine-3-carboxylic acid:
Mechanism of Action
The mechanism of action of 6-(Ethoxycarbonyl)-2-hydroxypyridine-3-carboxylic acid involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The ethoxycarbonyl group can participate in esterification reactions, modifying the compound’s reactivity and interactions.
Comparison with Similar Compounds
Key Features :
- The ethoxycarbonyl group introduces electron-withdrawing effects, influencing acidity and reactivity.
- The carboxylic acid at position 3 provides a site for salt formation or further derivatization.
Comparison with Structurally Similar Compounds
6-(Ethoxycarbonyl)nicotinic Acid (CAS 17874-78-1)
- Structure : Lacks the hydroxyl group at position 2 but retains the ethoxycarbonyl (position 6) and carboxylic acid (position 3) .
- Molecular Formula: C₉H₉NO₄ (MW: 195.17 g/mol).
- Physical Properties : Higher boiling point (388.3°C) and density (1.304 g/cm³) compared to the target compound, likely due to reduced polarity from the absence of the hydroxyl group .
- Applications : Used as a synthetic intermediate in pharmaceuticals, similar to the target compound but with distinct reactivity due to the missing hydroxyl .
2-Hydroxy-6-methylpyridine-3-carboxylic Acid (CAS 38116-61-9)
6-(But-3-en-1-yl)-2-hydroxypyridine-3-carboxylic Acid (CAS 1600339-00-1)
6-[4-(Ethoxycarbonyl)-3-fluorophenyl]pyridine-3-carboxylic Acid
- Structure : Ethoxycarbonyl is attached to a fluorophenyl ring linked to the pyridine, rather than directly on the pyridine .
- Key Differences :
Physicochemical and Functional Comparisons
Acidity Trends :
Solubility :
- The hydroxyl and carboxylic acid groups improve water solubility compared to purely lipophilic analogs (e.g., butenyl-substituted compounds) .
Biological Activity
6-(Ethoxycarbonyl)-2-hydroxypyridine-3-carboxylic acid, also known by its CAS number 87762-51-4, is a pyridine derivative that has garnered attention for its potential biological activities. This compound's structure includes a hydroxyl group, an ethoxycarbonyl moiety, and a carboxylic acid functional group, which contribute to its reactivity and biological interactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of 6-(Ethoxycarbonyl)-2-hydroxypyridine-3-carboxylic acid. It has been evaluated against various pathogens, including both Gram-negative and Gram-positive bacteria. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, utilizing the serial broth dilution method to assess minimum inhibitory concentrations (MICs) .
Table 1: Antimicrobial Activity
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Cytotoxicity and Anticancer Activity
The compound has also been investigated for its cytotoxic effects on cancer cell lines. In vitro assays revealed that it exhibits significant cytotoxicity against several human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values indicate the concentration required to inhibit cell growth by 50%, which is crucial for evaluating its therapeutic potential.
Table 2: Cytotoxicity Data
| Compound | IC50 (µM) MCF-7 Cells | IC50 (µM) A549 Cells |
|---|---|---|
| 6-(Ethoxycarbonyl)-2-hydroxypyridine-3-carboxylic acid | 25 ± 5 | 30 ± 4 |
| Mitomycin-C | 5 ± 2 | 4.5 ± 0.5 |
The mechanism of action of this compound appears to involve multiple pathways:
- Antioxidant Activity : The hydroxyl group can donate electrons, thus acting as a radical scavenger and potentially protecting cells from oxidative stress.
- Enzyme Inhibition : Molecular docking studies suggest that it may inhibit specific enzymes involved in bacterial DNA replication, thereby exerting its antimicrobial effects .
- Cell Cycle Arrest : In cancer cells, it has been observed to induce cell cycle arrest, leading to apoptosis in sensitive cell lines .
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various pyridine derivatives, including 6-(Ethoxycarbonyl)-2-hydroxypyridine-3-carboxylic acid. The results indicated that this compound was among the most effective against S. aureus, with a notable reduction in bacterial viability at lower concentrations compared to other tested compounds .
Research on Cytotoxic Effects
Another significant study focused on the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated that it not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways . This suggests potential applications in cancer therapy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(Ethoxycarbonyl)-2-hydroxypyridine-3-carboxylic acid?
- Methodology : The compound can be synthesized via esterification of the corresponding pyridinecarboxylic acid precursor. For example, ethoxycarbonyl groups are typically introduced using ethyl chloroformate under basic conditions (e.g., pyridine or triethylamine as a catalyst). Similar protocols for phenyl ester derivatization (e.g., ) and quinoline-based carboxylate synthesis ( ) suggest refluxing in anhydrous solvents like THF or DCM at 0–25°C for 6–12 hours. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is advised .
Q. How can researchers confirm the molecular identity of this compound?
- Methodology : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (expected m/z: 205.22 for C10H8N2O4, per ). Discrepancies in reported molecular weights (e.g., 205.22 vs. 265.74 in ) necessitate cross-validation via H/C NMR. Key signals include the ethoxycarbonyl group (δ ~1.3 ppm for CH3, δ ~4.3 ppm for CH2) and hydroxyl proton (δ ~12–14 ppm, broad) .
Q. What analytical methods are suitable for assessing purity?
- Methodology : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase with 0.1% formic acid) is recommended. Compare retention times against a reference standard. Purity >95% (as noted in ) can be quantified via UV detection at 254 nm. Thermal stability analysis (TGA/DSC) under nitrogen can identify decomposition thresholds .
Advanced Research Questions
Q. How should researchers address contradictions in structural data (e.g., conflicting molecular formulas)?
- Methodology : Discrepancies in molecular formulas (e.g., C10H8N2O4 vs. C11H20ClNO4 in vs. 10) may arise from isomeric derivatives or database errors. Confirm the correct structure via X-ray crystallography or 2D NMR (e.g., COSY, HMBC) to resolve regiochemistry. Computational tools like DFT-based NMR prediction can further validate assignments .
Q. What experimental designs are optimal for studying its stability under varying pH and temperature?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-MS. For example, highlights oxidation and substitution as major degradation pathways for similar quinoline derivatives. Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions (tight containers, -20°C, per ) .
Q. How can regioselective functionalization of the pyridine ring be achieved?
- Methodology : The hydroxyl and ethoxycarbonyl groups direct electrophilic substitution. For example, nitration at the 4-position can be achieved using HNO3/H2SO4 at 0°C. Alternatively, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 5-position is feasible due to the electron-withdrawing carboxylate group. Monitor reaction progress using TLC and LC-MS .
Q. What precautions are critical for safe handling in biological assays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
